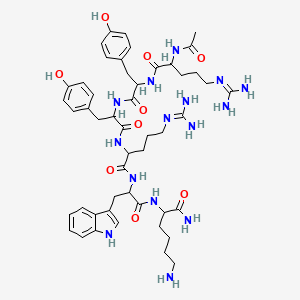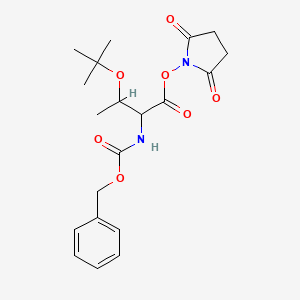
Lumbokinase capsules
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lumbrokinase is a group of proteolytic enzymes derived from the earthworm species Lumbricus rubellus. These enzymes are known for their potent fibrinolytic properties, meaning they can break down fibrin, a protein involved in blood clotting. Lumbrokinase has been extensively studied for its potential health benefits, particularly in cardiovascular health, where it helps to prevent and dissolve blood clots .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lumbrokinase is typically extracted from the earthworm Lumbricus rubellus. The extraction process involves homogenizing the earthworms and then subjecting the homogenate to a series of purification steps, including ammonium sulfate precipitation, dialysis, and chromatography . The enzymes are then lyophilized to produce a stable powder form.
Industrial Production Methods
Industrial production of lumbrokinase involves large-scale cultivation of earthworms, followed by extraction and purification of the enzymes. The process is labor-intensive and time-consuming, as it requires maintaining optimal conditions for earthworm growth and enzyme activity .
Chemical Reactions Analysis
Types of Reactions
Lumbrokinase primarily undergoes proteolytic reactions, where it breaks down proteins such as fibrin. It does not typically undergo oxidation, reduction, or substitution reactions .
Common Reagents and Conditions
The primary reagents used in the extraction and purification of lumbrokinase include ammonium sulfate for precipitation, various buffers for maintaining pH, and chromatographic media for purification .
Major Products Formed
The major product formed from the enzymatic activity of lumbrokinase is the degradation of fibrin into smaller peptides, which helps in dissolving blood clots .
Scientific Research Applications
Lumbrokinase has a wide range of scientific research applications:
Cardiovascular Health: It is used to prevent and treat conditions related to blood clotting, such as deep vein thrombosis, stroke, and myocardial infarction
Neurological Health: Emerging research suggests that lumbrokinase may offer neuroprotective benefits by improving blood flow to the brain.
Anti-inflammatory Properties: Lumbrokinase has been shown to reduce inflammation, making it useful in treating conditions like arthritis.
Cancer Research: Some studies suggest that lumbrokinase may help slow the growth of tumors by improving blood flow and reducing the formation of blood clots that can feed tumors.
Comparison with Similar Compounds
Lumbrokinase is often compared with other fibrinolytic enzymes such as nattokinase and serrapeptase:
Nattokinase: Derived from fermented soybeans, nattokinase also has fibrinolytic properties but is less potent than lumbrokinase.
Serrapeptase: Derived from the digestive system of silkworms, serrapeptase is known for its anti-inflammatory and pain-relieving properties.
Lumbrokinase stands out due to its superior potency in dissolving blood clots and its broader range of applications in cardiovascular and neurological health .
Properties
Molecular Formula |
C17H15N |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
6-(naphthalen-2-ylmethylidene)cyclohexa-2,4-dien-1-amine |
InChI |
InChI=1S/C17H15N/c18-17-8-4-3-7-16(17)12-13-9-10-14-5-1-2-6-15(14)11-13/h1-12,17H,18H2 |
InChI Key |
MLVMQHOUVDMPCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=C3C=CC=CC3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![24-Tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B13395132.png)

![Tert-butyl 4-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B13395146.png)
![2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid](/img/structure/B13395151.png)

![[[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene](/img/structure/B13395165.png)
![3-Phenylmethoxy-4-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B13395167.png)


![2-Amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride](/img/structure/B13395183.png)


![1-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13395193.png)

